7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one
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Overview
Description
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the CAS Number: 1303588-27-3 . It has a molecular weight of 168.63 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one, has been a topic of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN2/c9-7-4-3-6-2-1-5-10-8 (6)11-7/h3-4H,1-2,5H2, (H,10,11) and the InChI key is KGTIRHSHTITULA-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves multicomponent reactions . For example, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Safety and Hazards
Future Directions
The future directions for the study and application of 1,8-naphthyridines, including 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one, involve the development of more ecofriendly, safe, and atom-economical approaches . This includes the development of new synthetic methodologies for the construction of medicinally important scaffolds .
Mechanism of Action
Target of Action
It’s worth noting that naphthyridine derivatives, which this compound is a part of, have been found to exhibit a variety of biological activities .
Mode of Action
It’s known that naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .
Biochemical Pathways
Naphthyridine derivatives are known to have significant importance in the field of medicinal chemistry due to their diverse biological activities .
Result of Action
It’s known that naphthyridine derivatives exhibit a variety of biological activities .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one involves the cyclization of a substituted 2-aminobenzamide with a chloroacetyl chloride in the presence of a base.", "Starting Materials": [ "2-aminobenzamide", "chloroacetyl chloride", "base (such as triethylamine or pyridine)" ], "Reaction": [ "The 2-aminobenzamide is first reacted with the base to form the corresponding amide anion.", "The chloroacetyl chloride is then added to the reaction mixture, which reacts with the amide anion to form an intermediate.", "The intermediate undergoes cyclization to form the desired product, 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one.", "The product is then isolated and purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS No. |
846034-67-1 |
Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.6 |
Purity |
95 |
Origin of Product |
United States |
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